molecular formula C22H25N3O6 B2355321 3,4,5-triethoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 941997-64-4

3,4,5-triethoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2355321
CAS No.: 941997-64-4
M. Wt: 427.457
InChI Key: NITCWPAJUOTWPK-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of an oxadiazole ring, which is known for its diverse biological activities

Preparation Methods

The synthesis of 3,4,5-triethoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the triethoxy and methoxy groups: These functional groups can be introduced through etherification reactions using appropriate alkyl halides and base catalysts.

    Coupling with benzamide: The final step involves the coupling of the oxadiazole intermediate with a benzamide derivative using coupling reagents such as EDCI or DCC.

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

3,4,5-triethoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halogens, alkyl halides, and nucleophiles like amines or thiols.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.

    Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development. Studies have indicated its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

    Medicine: The compound’s biological activities make it a candidate for therapeutic applications, particularly in the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions.

    Industry: It can be used in the development of new materials for industrial applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting enzymes: It can inhibit key enzymes involved in various biological processes, such as tubulin polymerization, which is crucial for cell division.

    Modulating signaling pathways: The compound can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis, leading to its therapeutic effects.

    Binding to receptors: It may bind to specific receptors on the cell surface or within the cell, triggering a cascade of biochemical events that result in its biological activity.

Comparison with Similar Compounds

3,4,5-triethoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can be compared with other similar compounds, such as:

    3,4,5-trimethoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide: This compound differs by having trimethoxy groups instead of triethoxy groups, which may affect its chemical properties and biological activities.

    3,4,5-triethoxy-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide: The presence of a methyl group instead of a methoxy group on the phenyl ring can influence the compound’s reactivity and interactions with biological targets.

    3,4,5-triethoxy-N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide: The substitution of a chlorine atom on the phenyl ring can lead to different chemical and biological properties compared to the methoxy-substituted compound.

These comparisons highlight the uniqueness of this compound and its potential advantages over similar compounds in various applications.

Properties

IUPAC Name

3,4,5-triethoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O6/c1-5-28-17-12-15(13-18(29-6-2)19(17)30-7-3)20(26)23-22-25-24-21(31-22)14-9-8-10-16(11-14)27-4/h8-13H,5-7H2,1-4H3,(H,23,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NITCWPAJUOTWPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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